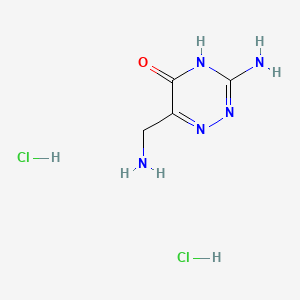

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

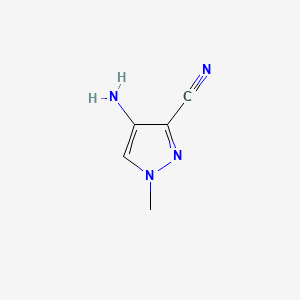

The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride” likely contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has two amino groups (-NH2), one of which is attached to a methylene group (-CH2-) .

Molecular Structure Analysis

The molecular structure of this compound would be based on the triazine ring, with the various functional groups attached at the 3 and 6 positions. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

Triazines are known to participate in a variety of chemical reactions, particularly those involving nucleophilic substitution. The presence of the amino groups could also allow for reactions such as acylation or alkylation .Wissenschaftliche Forschungsanwendungen

Asymmetric Induction in Chemical Reactions : 3-Aryl-1,2,4-triazin-5(4H)-ones, including compounds similar to "3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one dihydrochloride", have been used in reactions with C-nucleophiles. These reactions, in the presence of N-protected amino acids, lead to high diastereomeric excess, demonstrating the potential for asymmetric induction in organic synthesis (Egorov et al., 2006).

Antiviral Properties : Certain 1,2,4-triazine derivatives have shown cytotoxic and antiviral actions against viruses like the vaccinia virus. This suggests potential applications in developing antiviral agents (Rusinov et al., 2012).

Facile Synthesis of Novel Derivatives : 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one, a compound similar to the one , has been used as a building block for synthesizing novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives. This highlights the versatility of such compounds in synthesizing a variety of heterocyclic compounds (Vahedi et al., 2010).

Biological Activity of Derivatives : Derivatives of 1,2,4-triazinones, like 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, have been synthesized and shown to possess antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Holla et al., 1998).

Herbicide Research : A triazine derivative, structurally analogous to "this compound", was found to inhibit the cell-wall lignification process catalysed by peroxidase from lupin, indicating potential use in herbicide research (Muñoz et al., 1990).

Synthesis of Novel Fluorine Substituted α-Aminophosphonic Acids : Fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moiety have been synthesized. These novel compounds have demonstrated promising antioxidant activities, suggesting applications in medicinal chemistry (Makki et al., 2018).

Larvicidal and Antimicrobial Activities : Novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones were prepared and evaluated for their antimicrobial properties and mosquito larvicidal activity. This indicates potential applications in pest control and as antimicrobial agents (Kumara et al., 2015).

Wirkmechanismus

Target of Action

It is known that the compound contains an aminomethyl group , which is a monovalent functional group often found in tertiary amines . This suggests that the compound may interact with biological targets that have affinity for tertiary amines.

Mode of Action

Compounds with aminomethyl groups often interact with their targets through the formation of covalent bonds . The aminomethyl group can act as a nucleophile, attacking electrophilic sites on the target molecule .

Biochemical Pathways

Given the presence of the aminomethyl group, it is plausible that the compound could be involved in pathways where tertiary amines play a role .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its solubility in DMSO and methanol suggests that the compound may be more effective in environments where these solvents are present. Additionally, the compound’s stability at room temperature suggests that it may be less effective in environments with extreme temperatures.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h1,5H2,(H3,6,7,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJUKKCZXYUJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(NC1=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)